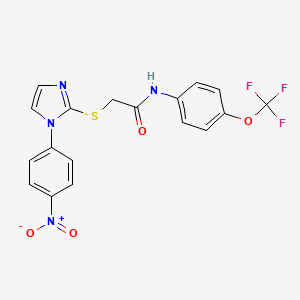
N-(2-Cyano-3-methylbutan-2-yl)-2-(3-methyl-5-oxo-1,2,4-oxadiazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Cyano-3-methylbutan-2-yl)-2-(3-methyl-5-oxo-1,2,4-oxadiazol-4-yl)acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique properties that make it an ideal candidate for various research studies.
科学的研究の応用
Anticancer Applications
Several studies have synthesized and evaluated oxadiazole derivatives, including those structurally related to the compound of interest, for their anticancer activities. These compounds have been investigated for their potential as inhibitors against specific cancer-related proteins or enzymes, demonstrating significant cytotoxic effects against various cancer cell lines.
Akt and FAK Inhibitors : A study reported the design, synthesis, and evaluation of new 1,3,4-oxadiazole derivatives as potent anticancer agents, showing significant activity against lung adenocarcinoma and glioma cell lines. These compounds induced apoptosis and inhibited crucial signaling pathways, suggesting their potential as Akt and FAK inhibitors (Altıntop, Sever, Çiftçi, Turan-Zitouni, Kaplancıklı, & Özdemir, 2018).
EGFR and COX-2 Inhibitors : Research on indole-based 1,3,4-oxadiazoles as EGFR and COX-2 inhibitors showed promising anticancer activity. One compound, in particular, demonstrated significant inhibitory effects on colorectal carcinoma, lung adenocarcinoma, and melanoma cell lines, outperforming erlotinib in some cases. This highlights the potential of such compounds in cancer treatment (Sever et al., 2020).
Antimicrobial Applications
Oxadiazole derivatives have also shown promising results in antimicrobial applications, with several compounds displaying significant activity against bacterial and fungal strains. These findings suggest potential use in treating infections resistant to conventional treatments.
- Antifungal and Apoptotic Effects : A study on the antifungal and apoptotic effects of triazole-oxadiazoles against Candida species reported potent antifungal activity. The compounds induced apoptosis in fungal cells, offering a new approach to antifungal therapy (Çavușoğlu, Yurttaş, & Cantürk, 2018).
Enzyme Inhibition for Therapeutic Applications
The research extends to enzyme inhibitors, with some oxadiazole derivatives being investigated for their inhibitory effects on enzymes like acetylcholinesterase and α-glucosidase. These enzymes are targets for treating diseases like Alzheimer's and diabetes.
- Anti-Diabetic Agents : Novel bi-heterocycles were synthesized and evaluated for their anti-diabetic potential via in vitro inhibition of α-glucosidase enzyme. These studies indicate the potential of oxadiazole derivatives in developing new anti-diabetic therapies (Abbasi et al., 2020).
特性
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(3-methyl-5-oxo-1,2,4-oxadiazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O3/c1-7(2)11(4,6-12)13-9(16)5-15-8(3)14-18-10(15)17/h7H,5H2,1-4H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTVAYUGASHCML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=O)N1CC(=O)NC(C)(C#N)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-fluorophenyl)methyl]-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2809864.png)
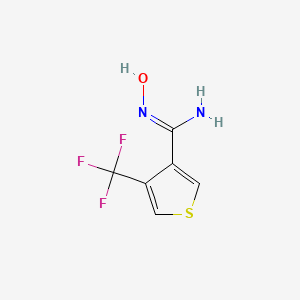
![N-[[4-(4,4-Difluoro-2-methylpiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2809868.png)
![N~1~-(4-methylbenzyl)-2-{4-[5-(3-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2809869.png)
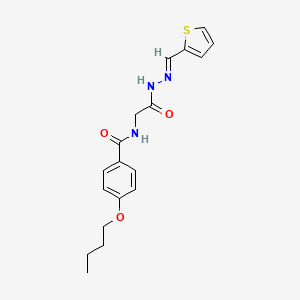
![(E)-3-(1,3-Benzodioxol-5-yl)-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2809873.png)
![Methyl (4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B2809875.png)
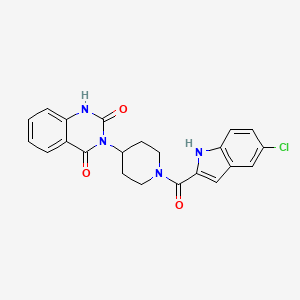
![2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2809880.png)
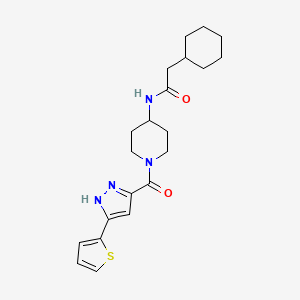
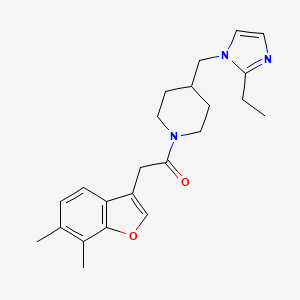
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2809884.png)
